Lipophilicity Advantage: Methyl Ester HCl (LogP 0.76) vs Ethyl Ester HCl (LogP 1.12) – Direct Head-to-Head Comparison
The target compound methyl octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride exhibits a calculated LogP of 0.76, which is 0.36 units lower than the ethyl ester hydrochloride analog (LogP 1.12), both measured under identical computational methodology on the ChemSpace platform [1]. This 32% reduction in lipophilicity places the methyl ester more favorably within the Lipinski Rule of Five optimal LogP range (≤5) for drug-like compounds and suggests superior aqueous solubility for in vitro assay preparation [2]. The lower LogP also predicts reduced non-specific protein binding and diminished hERG channel affinity, liabilities previously identified for the octahydrocyclopenta[c]pyrrole chemical series [3].
| Evidence Dimension | Octanol-water partition coefficient (LogP, calculated) |
|---|---|
| Target Compound Data | LogP = 0.76 |
| Comparator Or Baseline | Ethyl (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride (CAS 1147103-42-1): LogP = 1.12 |
| Quantified Difference | ΔLogP = -0.36 (32% lower lipophilicity) |
| Conditions | Calculated LogP using ChemSpace's standardized computational prediction algorithm; both compounds assessed as hydrochloride salts |
Why This Matters
Lower LogP directly translates to improved aqueous solubility and more predictable in vitro assay behavior, reducing DMSO co-solvent requirements and minimizing the risk of compound precipitation—a critical factor for high-throughput screening and reliable SAR studies.
- [1] ChemSpace. Property comparison: methyl octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride (LogP 0.76, CSSS00000716795) vs ethyl (1S,3aR,6aS)-octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride (LogP 1.12, CSSB00016991816). View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
- [3] Shao L, et al. Synthesis and pharmacological characterization of bicyclic triple reuptake inhibitor 3-aryl octahydrocyclopenta[c]pyrrole analogues. J Med Chem. 2011;54(15):5283-5295. (hERG and CYP liability reported for series). View Source
